

AZD6738 (Ceralasertib) vs. Standard-of-Care Chemotherapy: A Comparative Guide

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Compound of Interest

Compound Name: AZD6738

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This guide provides a detailed comparison of the clinical trial results for **AZD6738** (ceralasertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with standard-of-care chemotherapy in various cancer types. The information is based on publicly available data from clinical trials and preclinical studies.

Executive Summary

AZD6738 is an orally administered ATR kinase inhibitor that targets the DNA damage response (DDR) pathway. By inhibiting ATR, **AZD6738** prevents cancer cells from repairing DNA damage, leading to cell death, particularly in tumors with existing DNA repair defects or high replication stress. Clinical trials have explored **AZD6738** both as a monotherapy and in combination with standard-of-care chemotherapies, demonstrating promising anti-tumor activity. This guide focuses on the results of combination therapies with paclitaxel and carboplatin, and provides context from a trial comparing a ceralasertib-containing regimen to docetaxel.

Data Presentation: Quantitative Clinical Trial Results

The following tables summarize the key quantitative data from clinical trials involving **AZD6738** in combination with standard-of-care chemotherapy. It is important to note that the data for the combination therapies are from Phase I trials and are not from direct head-to-head

comparisons with the chemotherapy-alone arms within the same study, unless otherwise specified.

Table 1: AZD6738 in Combination with Paclitaxel in Refractory Solid Tumors

This Phase I study evaluated the safety and efficacy of **AZD6738** combined with weekly paclitaxel in patients with advanced solid tumors, with a specific cohort for melanoma patients who had failed prior anti-PD-1/L1 therapy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Endpoint	Full Analysis Set (N=57)	Melanoma Subgroup (N=33)
Recommended Phase II Dose (RP2D)	Ceralasertib 240 mg BD (twice daily) on days 1-14 + Paclitaxel 80 mg/m ² on days 1, 8, 15 of a 28-day cycle	Ceralasertib 240 mg BD (twice daily) on days 1-14 + Paclitaxel 80 mg/m ² on days 1, 8, 15 of a 28-day cycle
Overall Response Rate (ORR)	22.6% (95% CI, 12.5–35.3)	33.3% (95% CI, 18.0–51.8)
Median Progression-Free Survival (mPFS)	Not Reported	3.6 months (95% CI, 2.0–5.8)
Median Overall Survival (mOS)	Not Reported	7.4 months (95% CI, 5.7–11.9)
Median Duration of Response	Not Reported	9.9 months (95% CI, 3.7–23.2)
Common Grade ≥3 Toxicities	Neutropenia (68%), Anemia (44%), Thrombocytopenia (37%)	Not Separately Reported

Table 2: AZD6738 in Combination with Carboplatin in Advanced Solid Tumors

This Phase I study assessed the safety and tolerability of **AZD6738** in combination with carboplatin in patients with advanced solid malignancies.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Endpoint	AZD6738 + Carboplatin (N=36)
Recommended Phase II Dose (RP2D)	Ceralasertib 40 mg QD (once daily) on days 1-2 with Carboplatin AUC5 every 3 weeks
Confirmed Partial Responses	2 patients (with absent or low ATM or SLFN11 protein expression)
Stable Disease	18 of 34 (53%) response-evaluable patients
Common Grade ≥3 Treatment-Emergent Adverse Events	Anemia (39%), Thrombocytopenia (36%), Neutropenia (25%)

Table 3: Ceralasertib plus Durvalumab vs. Docetaxel in Advanced/Metastatic NSCLC (HUDSON Phase II Study)

The Phase II HUDSON study provided preliminary data for the combination of ceralasertib and durvalumab compared to other regimens in patients with NSCLC who progressed after anti-PD-(L)1 and platinum-based chemotherapy.[10] This data led to the ongoing Phase III LATIFY trial. [11][12][13][14]

Endpoint	Ceralasertib + Durvalumab	Other Regimens, Pooled
Objective Response Rate (ORR)	13.9%	2.6%
Median Progression-Free Survival (mPFS)	5.8 months (80% CI 4.6–7.4)	2.7 months (80% CI 1.8–2.8)
Median Overall Survival (mOS)	17.4 months (80% CI 14.1–20.3)	9.4 months (80% CI 7.5–10.6)

Experimental Protocols

Phase I Study of AZD6738 with Paclitaxel[1][2][3][4]

- Study Design: This was a single-center, open-label, non-randomized Phase I dose-escalation study employing a rolling 6 design.

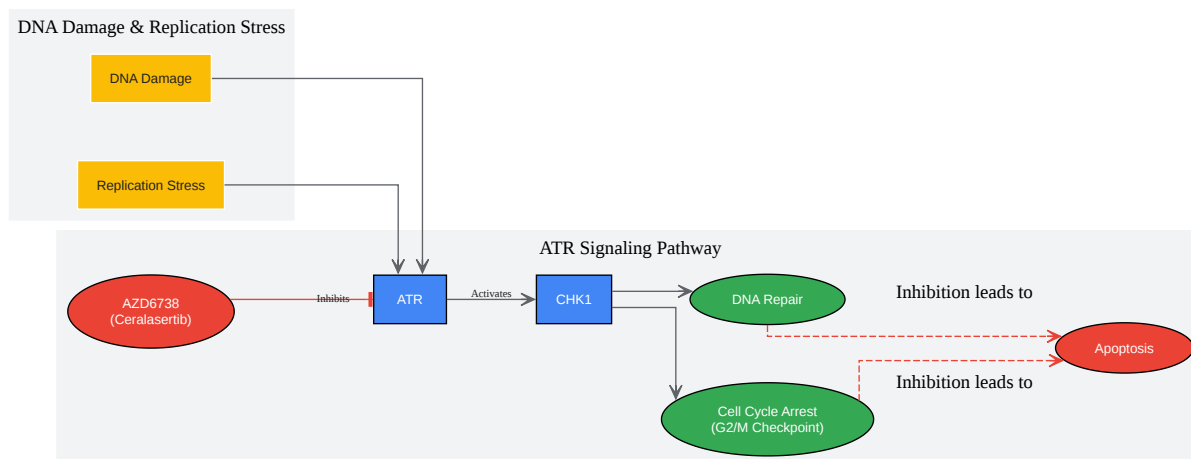
- **Patient Population:** Eligible patients had solid tumors and were enriched for melanoma. They had an ECOG performance status of 0 or 1 and had received standard-of-care chemotherapy.
- **Dosing and Administration:** Ceralasertib was administered orally, with doses escalated from 40 mg once daily to 240 mg twice daily. Paclitaxel was given at a fixed dose of 80 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.
- **Primary Objective:** To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of ceralasertib in combination with paclitaxel.
- **Secondary Objectives:** To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the combination.
- **Tumor Response Evaluation:** Tumor assessments were performed according to RECIST v1.1 criteria.

Phase I Study of AZD6738 with Carboplatin[5][6][7][8][9]

- **Study Design:** This was a multi-center, open-label, Phase I dose-escalation study.
- **Patient Population:** Eligible patients were ≥18 years old with a histologic or cytologic confirmation of an advanced malignancy suitable for the study treatment and an ECOG performance status of 0 or 1.
- **Dosing and Administration:** Patients received a fixed dose of carboplatin (AUC5) intravenously on day 1 of each 21-day cycle. Ceralasertib was administered orally at escalating doses (from 20 mg twice daily to 60 mg once daily) with various schedules being assessed.
- **Primary Objective:** To assess the safety and tolerability of ceralasertib in combination with carboplatin and to establish the MTD and RP2D.
- **Secondary Objectives:** To evaluate preliminary anti-tumor activity (RECIST v1.1), pharmacokinetics, and pharmacodynamics.

Mandatory Visualizations

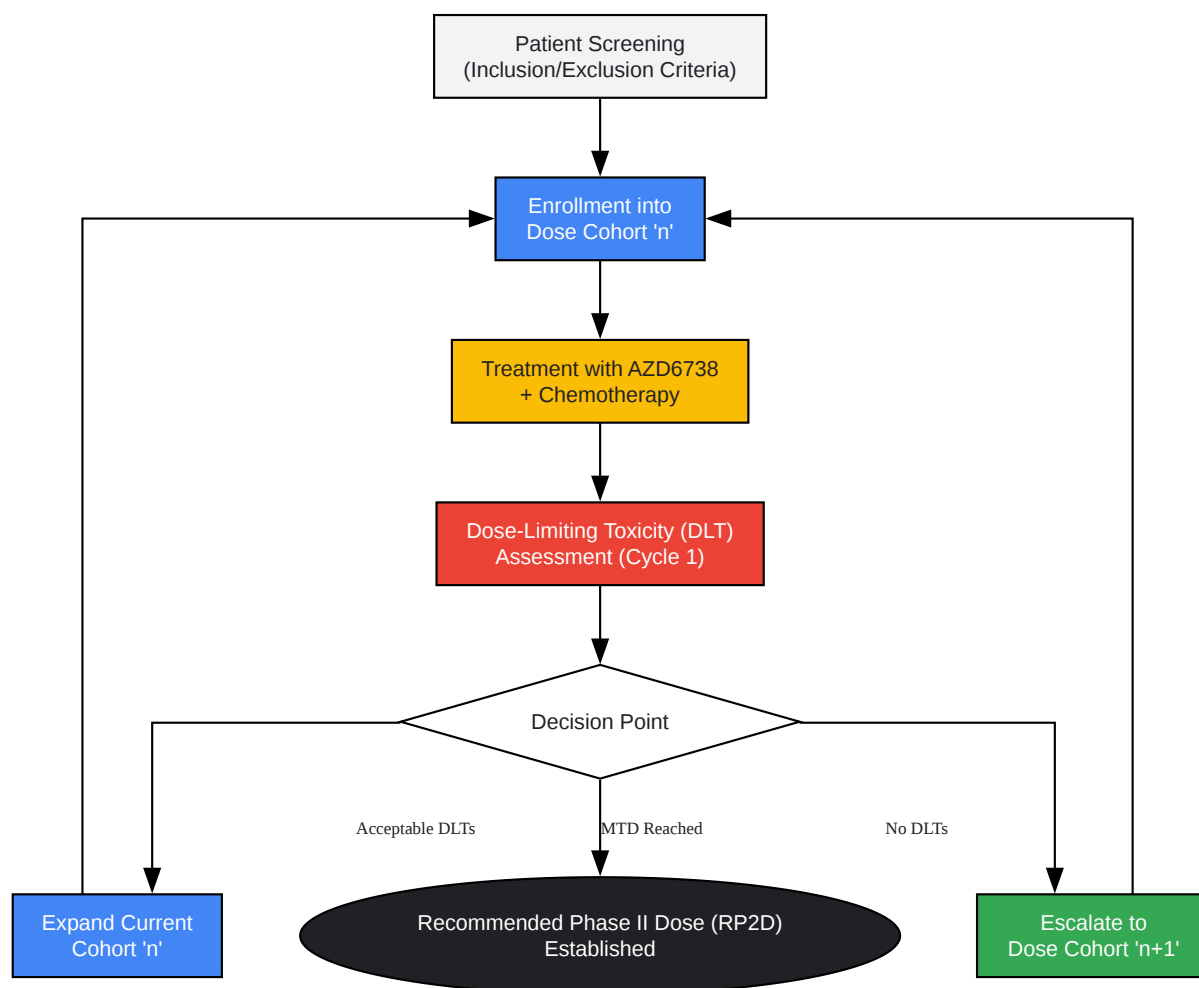
Signaling Pathway of AZD6738 (Ceralasertib)



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Caption: Mechanism of action of **AZD6738** in the ATR signaling pathway.

Experimental Workflow for a Phase I Dose-Escalation Trial



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Caption: Generalized workflow for a Phase I dose-escalation clinical trial.

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